L-thyronine
Overview
Description
L-Thyronine, also known as 3,5,3’,5’-tetraiodo-L-thyronine, is a synthetic form of the thyroid hormone thyroxine. It is a crucial hormone produced by the thyroid gland and plays a significant role in regulating metabolism, growth, and development. This compound is often used in the treatment of thyroid hormone deficiency and certain types of thyroid tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Thyronine can be synthesized through various chemical routes. One common method involves the iodination of tyrosine residues on thyroglobulin, a large glycoprotein produced in the thyroid gland. The iodination process is catalyzed by the enzyme thyroid peroxidase, which facilitates the incorporation of iodine into the tyrosine residues to form monoiodotyrosine and diiodotyrosine. These intermediates then couple to form this compound .
Industrial Production Methods: In industrial settings, this compound is produced through a series of chemical reactions involving the iodination of tyrosine derivatives. The process typically involves the use of iodine and iodide salts under controlled conditions to ensure the precise incorporation of iodine atoms into the tyrosine structure. The final product is purified through crystallization and other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: L-Thyronine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dehydrothyronine.
Reduction: It can be reduced to form diiodothyronine.
Substitution: Halogen substitution reactions can occur, leading to the formation of different iodinated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like iodine or bromine in the presence of catalysts.
Major Products:
Oxidation: Dehydrothyronine.
Reduction: Diiodothyronine.
Substitution: Various iodinated derivatives.
Scientific Research Applications
L-Thyronine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study iodination and deiodination reactions.
Biology: Investigated for its role in regulating metabolic processes and gene expression.
Medicine: Employed in the treatment of hypothyroidism and certain thyroid cancers. It is also used in research to understand thyroid hormone metabolism and its effects on different tissues.
Industry: Utilized in the production of thyroid hormone replacement therapies and diagnostic agents
Mechanism of Action
L-Thyronine exerts its effects by binding to thyroid hormone receptors in the nucleus of target cells. This binding activates the transcription of specific genes involved in metabolism, growth, and development. The hormone-receptor complex interacts with thyroid hormone response elements on DNA, leading to the modulation of gene expression. This compound also influences cellular respiration and energy metabolism by affecting mitochondrial function .
Comparison with Similar Compounds
3,5,3’-triiodo-L-thyronine (T3): The active form of thyroid hormone with higher potency than L-Thyronine.
Reverse T3 (rT3): An inactive form of thyroid hormone that competes with T3 for receptor binding.
Diiodothyronine (T2): A metabolite of this compound with distinct biological activities
Uniqueness of this compound: this compound is unique due to its role as a prohormone that is converted to the more active form, 3,5,3’-triiodo-L-thyronine (T3), in peripheral tissues. This conversion allows for precise regulation of thyroid hormone activity in different tissues, making this compound an essential component of thyroid hormone replacement therapies .
Properties
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c16-14(15(18)19)9-10-1-5-12(6-2-10)20-13-7-3-11(17)4-8-13/h1-8,14,17H,9,16H2,(H,18,19)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCIOUWDFWQUBT-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318222 | |
Record name | L-Thyronine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801318222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | L-Thyronine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000667 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1596-67-4 | |
Record name | L-Thyronine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1596-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thyronine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001596674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Thyronine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801318222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-(4-hydroxyphenyl)-L-tyrosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.986 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THYRONINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4QN8G00CV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | L-Thyronine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000667 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
255 °C | |
Record name | L-Thyronine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000667 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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